H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2
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Overview
Description
The compound H-TYR-PHE-MET-ARG-PHE-NH2 is a synthetic peptide known for its potential analgesic properties. It is a derivative of dermorphin, an opioid peptide originally isolated from amphibian skin. This compound has garnered interest due to its ability to interact with opioid receptors, making it a promising candidate for pain management research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-TYR-PHE-MET-ARG-PHE-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like carbodiimides or uronium salts.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like H-TYR-PHE-MET-ARG-PHE-NH2 often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions and purification techniques to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
H-TYR-PHE-MET-ARG-PHE-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while substitution reactions can yield a wide range of peptide analogs with altered biological activity .
Scientific Research Applications
H-TYR-PHE-MET-ARG-PHE-NH2: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through interaction with μ-opioid receptors . Upon binding to these receptors, it mimics the action of endogenous opioid peptides, leading to analgesic effects. The interaction involves the activation of G-protein coupled receptors, which subsequently inhibit adenylate cyclase activity, reducing the perception of pain .
Comparison with Similar Compounds
H-TYR-PHE-MET-ARG-PHE-NH2: can be compared to other opioid peptides such as:
Dermorphin: A heptapeptide with high potency and selectivity for μ-opioid receptors.
DALDA (H-Tyr-D-Arg-Phe-Lys-NH2): Another synthetic peptide with potent analgesic properties.
Uniqueness
What sets H-TYR-PHE-MET-ARG-PHE-NH2 apart is its specific sequence and modifications, which enhance its stability and resistance to enzymatic degradation. This makes it a valuable candidate for therapeutic development .
Similar Compounds
- Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2)
- DALDA (H-Tyr-D-Arg-Phe-Lys-NH2)
- [Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2)
Properties
IUPAC Name |
2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N9O6S/c1-54-20-18-30(36(52)44-29(13-8-19-43-38(41)42)35(51)46-31(33(40)49)22-24-9-4-2-5-10-24)45-37(53)32(23-25-11-6-3-7-12-25)47-34(50)28(39)21-26-14-16-27(48)17-15-26/h2-7,9-12,14-17,28-32,48H,8,13,18-23,39H2,1H3,(H2,40,49)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H4,41,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGYVHAASVGIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N9O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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